molecular formula C47H73N13O10S2 B1211574 Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)- CAS No. 88686-52-6

Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-

Cat. No.: B1211574
CAS No.: 88686-52-6
M. Wt: 1044.3 g/mol
InChI Key: KCDXMAZNNZDJDC-UGTPRSSHSA-N
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Description

The compound Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)- is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the efficient production of complex peptides.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-
  • **Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-

Uniqueness

The uniqueness of this compound lies in its specific arrangement of amino acid residues and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88686-52-6

Molecular Formula

C47H73N13O10S2

Molecular Weight

1044.3 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide

InChI

InChI=1S/C47H73N13O10S2/c1-4-27(3)38(58-36(62)24-47(72)18-10-7-11-19-47)44(69)56-31(22-28-14-8-6-9-15-28)41(66)55-32(23-35(49)61)42(67)57-33(26-71)45(70)60-21-13-17-34(60)43(68)54-30(16-12-20-52-46(50)51)40(65)53-25-37(63)59-39(64)29(48)5-2/h6,8-9,14-15,26-27,29-34,38,72H,4-5,7,10-13,16-25,48H2,1-3H3,(H2,49,61)(H,53,65)(H,54,68)(H,55,66)(H,56,69)(H,57,67)(H,58,62)(H4,50,51,52)(H,59,63,64)/t27-,29?,30+,31+,32+,33+,34+,38-/m1/s1

InChI Key

KCDXMAZNNZDJDC-UGTPRSSHSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S

Synonyms

1 (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-Ile-4-Abu-argipressin
arginine vasopressin,beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-Ile(2)-Abu(4)-
argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-Ile(2)-Abu(4)-
argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-isoleucyl(2)-aminobutanoic acid(4)-
d(CH2)5(D-Ile(2),Abu(4))AVP
d(CH2)5-2-Ile-4-Abu-argipressin
d(CH2)5-Ile(2)-Abu(4)-AVP

Origin of Product

United States

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